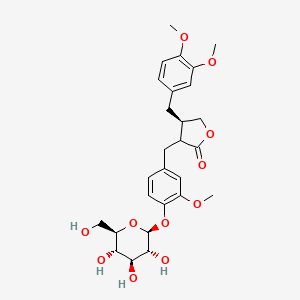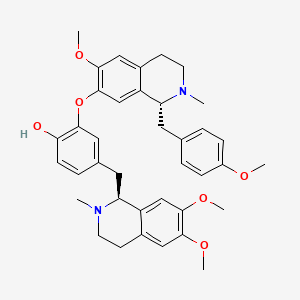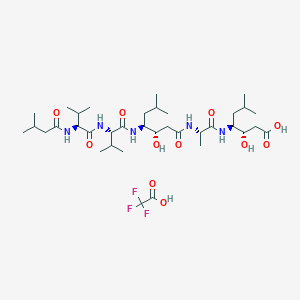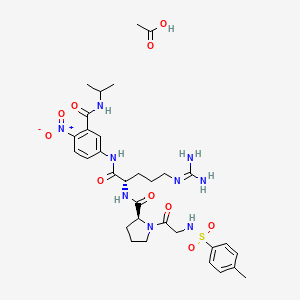
2-PCCA (hydrochloride)
Overview
Description
2-PCCA (hydrochloride) is a potent and selective agonist of the orphan G-protein-coupled receptor GPR88. This compound is known for its ability to inhibit GPR88-mediated cyclic adenosine monophosphate (cAMP) production, with an effective concentration (EC50) of 116 nM in HEK293 cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-PCCA (hydrochloride) involves several steps, including the preparation of its pure diastereomers. The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and conditions. For instance, the synthesis process may include the use of isoproterenol to stimulate cAMP accumulation, which is then inhibited by 2-PCCA in a concentration-dependent manner .
Industrial Production Methods: While specific industrial production methods for 2-PCCA (hydrochloride) are not widely documented, the compound is typically produced in research laboratories under controlled conditions. The production process involves the use of high-purity reagents and solvents to ensure the compound’s efficacy and stability.
Chemical Reactions Analysis
Types of Reactions: 2-PCCA (hydrochloride) primarily undergoes substitution reactions, particularly in the context of its interaction with GPR88 receptors. The compound does not induce calcium mobilization in GPR88 cells, indicating that it does not engage in Gαq-mediated responses .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of 2-PCCA (hydrochloride) include isoproterenol and various solvents such as dimethyl sulfoxide (DMSO) and water. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity.
Major Products Formed: The major product formed from the reactions involving 2-PCCA (hydrochloride) is the inhibition of cAMP production in GPR88-expressing cells. This inhibition is mediated through a Gαi-coupled pathway .
Scientific Research Applications
2-PCCA (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In neuroscience, it is used to study the role of GPR88 in regulating striatal functions and its implications in psychiatric disorders . The compound has also been investigated for its potential therapeutic applications in treating conditions such as schizophrenia, Parkinson’s disease, bipolar disorder, anxiety, depression, and addiction .
Mechanism of Action
The mechanism of action of 2-PCCA (hydrochloride) involves its binding to the GPR88 receptor, leading to the inhibition of cAMP production through a Gαi-coupled pathway . This interaction modulates various signaling pathways and molecular targets, ultimately affecting neurological functions and behaviors.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-PCCA (hydrochloride) include other GPR88 agonists such as (1R,2R)-2-PCCA (hydrochloride) and various synthetic ligands designed to target GPR88 receptors .
Uniqueness: What sets 2-PCCA (hydrochloride) apart from other similar compounds is its high selectivity and potency as a GPR88 agonist. Its ability to inhibit cAMP production with a low EC50 value makes it a valuable tool for studying GPR88-mediated signaling pathways and their implications in neurological and psychiatric disorders .
Properties
IUPAC Name |
(1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;(1S,2S)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C30H37N3O.2ClH/c2*1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29;;/h2*6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3;2*1H/t21-,26+,27+,28+;21-,26-,27-,28+;;/m00../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETJCHVDOCGQNU-VCGQCYHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(CC(C(C)CC)N)C(=O)C3CC3C4=CC=CC=N4.CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(CC(C(C)CC)N)C(=O)C3CC3C4=CC=CC=N4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(C[C@H]([C@@H](C)CC)N)C(=O)[C@@H]3C[C@H]3C4=CC=CC=N4.CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(C[C@H]([C@@H](C)CC)N)C(=O)[C@H]3C[C@@H]3C4=CC=CC=N4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H76Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8068953.png)
![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B8068968.png)






![2-[(2R)-2-methylpiperazin-1-yl]-3-(2-pyridin-3-yloxyethoxy)pyrazine;hydrochloride](/img/structure/B8069011.png)

![3-N-(diaminomethylidene)-5-(2,5-dichlorothiophen-3-yl)-1-N-[2-(dimethylamino)ethyl]benzene-1,3-dicarboxamide](/img/structure/B8069023.png)
